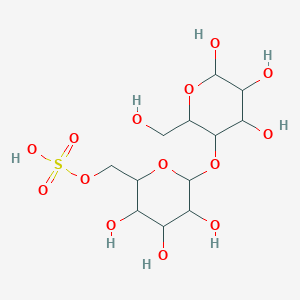
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxopropanoate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-6-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Formation of 3-(2-hydroxy-6-methylphenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-bromo-6-methylphenyl)-3-hydroxypropanoate.
Oxidation: Formation of ethyl 3-(2-bromo-6-carboxyphenyl)-3-oxopropanoate.
科学的研究の応用
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceutical agents.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the oxopropanoate group play crucial roles in its reactivity and binding affinity to these targets.
類似化合物との比較
- Ethyl 3-(2-chloro-6-methylphenyl)-3-oxopropanoate
- Ethyl 3-(2-fluoro-6-methylphenyl)-3-oxopropanoate
- Ethyl 3-(2-iodo-6-methylphenyl)-3-oxopropanoate
Comparison: Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-11(15)7-10(14)12-8(2)5-4-6-9(12)13/h4-6H,3,7H2,1-2H3 |
InChIキー |
SSBVGNLEKVFMOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)
![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

